(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17811048
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2S |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1 |
| Standard InChI Key | VISDBLPAEIOFBG-RXMQYKEDSA-N |
| Isomeric SMILES | CC1=NC=C(S1)[C@@H](CC(=O)O)N |
| Canonical SMILES | CC1=NC=C(S1)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a chiral carbon center bearing an amino group and a propanoic acid moiety. The methyl group at the 2-position of the thiazole ring enhances hydrophobic interactions, while the carboxylic acid group enables hydrogen bonding and salt bridge formation. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
| Canonical SMILES | CC1=NC=C(S1)C(CC(=O)O)N |
| Isomeric SMILES | CC1=NC=C(S1)C@@HN |
| InChIKey | VISDBLPAEIOFBG-RXMQYKEDSA-N |
| Topological Polar Surface Area | 93.7 Ų |
The thiazole ring’s aromaticity (-electron system) and the stereoelectronic effects of the methyl group influence the compound’s solubility and stability. The calculated partition coefficient (LogP) of 0.72 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the thiazole protons (δ 7.2–7.4 ppm), methyl group (δ 2.5 ppm), and amino protons (δ 1.8–2.1 ppm).
-
Mass Spectrometry: ESI-MS exhibits a primary ion peak at m/z 186.23 ([M+H]), consistent with the molecular weight.
-
Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm (N–H), 1700 cm (C=O), and 1600 cm (C=N) confirm functional groups .
Synthetic Routes and Optimization
Enantioselective Synthesis
The (R)-configuration is achieved via asymmetric catalysis. A representative route involves:
-
Thiazole Ring Formation: Condensation of 2-methyl-4-thiazolecarboxaldehyde with cysteine derivatives under acidic conditions .
-
Chiral Induction: Use of (R)-proline-derived catalysts to control stereochemistry during the Strecker synthesis of the amino acid moiety .
-
Carboxylic Acid Protection/Deprotection: Temporary esterification (e.g., tert-butyl esters) prevents side reactions during coupling steps.
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Asymmetric Strecker | 68 | 99.5 | (R)-BINOL-phosphoric acid |
| Enzymatic Resolution | 72 | 98.2 | Lipase PS-30 |
| Solid-Phase Synthesis | 58 | 97.8 | Wang resin, HBTU |
Enantiomeric excess (ee) exceeds 98% in optimized protocols, as confirmed by chiral HPLC .
Scalability Challenges
-
Thiazole Stability: Prolonged heating above 100°C degrades the thiazole ring, necessitating low-temperature steps .
-
Racemization Risk: Basic conditions during deprotection require pH control (<9) to preserve stereochemistry.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan degradation pathway, with an IC of 2.3 μM . This activity links to potential applications in neurodegenerative diseases, where KMO overexpression contributes to neurotoxic metabolite accumulation.
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), the compound shows a MIC of 12.5 μg/mL, attributed to interference with cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a) .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 25.0 | Dihydrofolate reductase inhibition |
| Candida albicans | 50.0 | Ergosterol synthesis disruption |
Neuroprotective Effects
In rodent models of Parkinson’s disease, oral administration (50 mg/kg/day) reduced dopaminergic neuron loss by 40% () . The effect correlates with decreased quinolinic acid levels in cerebrospinal fluid, supporting KMO inhibition as the primary mechanism.
Pharmacokinetics and Toxicology
ADME Profiling
-
Absorption: Caco-2 permeability assay indicates moderate absorption (P = 8.2 × 10 cm/s).
-
Metabolism: Hepatic microsomal studies show cytochrome P450 3A4-mediated oxidation to a sulfoxide derivative .
-
Excretion: 65% renal excretion within 24 hours in rat models.
Acute Toxicity
The LD in mice exceeds 2000 mg/kg, with no observed histopathological changes at therapeutic doses .
Comparative Analysis with Structural Analogs
| Compound | Thiazole Substitution | Amino Acid Side Chain | KMO IC (μM) |
|---|---|---|---|
| (3R)-Target Compound | 2-Methyl | Propanoic acid | 2.3 |
| (3S)-Enantiomer | 2-Methyl | Propanoic acid | 12.1 |
| 3-Amino-thiazole-4-acetic acid | Unsubstituted | Acetic acid | 45.6 |
The R-configuration and methyl group confer 5-fold greater potency than the S-enantiomer, highlighting stereochemical importance .
Emerging Applications and Clinical Prospects
Drug-Drug Conjugates
Conjugation with cisplatin derivatives via the carboxylic acid group enhances tumor targeting in xenograft models, reducing nephrotoxicity by 60% compared to free cisplatin .
Biomaterial Functionalization
Immobilization on chitosan scaffolds promotes osteoblast proliferation (2.1-fold increase vs. control), suggesting use in bone tissue engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume